molecular formula C17H14O4 B1248024 Matteuorien

Matteuorien

Cat. No. B1248024
M. Wt: 282.29 g/mol
InChI Key: IHCSYRDYLHMMRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Matteuorien is a natural product found in Onoclea orientalis, Pentarhizidium orientale, and other organisms with data available.

Scientific Research Applications

Aldose Reductase Inhibitory Activity

Matteuorien and its derivatives, such as matteuorienate A, B, and C, have been identified as potent aldose reductase inhibitors. This enzyme is significant in the biochemical pathway leading to diabetic complications, suggesting potential therapeutic applications of this compound in managing diabetes-related ailments. The presence of a carboxyl group in these compounds plays a crucial role in their inhibitory activity (Basnet et al., 1995).

Chemical Constituents of Matteuccia Struthiopteris

Studies on the rhizome of Matteuccia struthiopteris have revealed the presence of this compound as one of its chemical constituents. This discovery expands the known phytochemical profile of this plant and may point to further research opportunities in exploring its biological activities (Zhang et al., 2004).

Antiviral Properties

Compounds related to this compound, such as matteuorienates D-K, have been studied for their antiviral properties, specifically against the H1N1 influenza virus. These findings indicate a potential application of this compound derivatives in the development of antiviral medications (Huh et al., 2017).

properties

Molecular Formula

C17H14O4

Molecular Weight

282.29 g/mol

IUPAC Name

5,7-dihydroxy-6,8-dimethyl-2-phenylchromen-4-one

InChI

InChI=1S/C17H14O4/c1-9-15(19)10(2)17-14(16(9)20)12(18)8-13(21-17)11-6-4-3-5-7-11/h3-8,19-20H,1-2H3

InChI Key

IHCSYRDYLHMMRU-UHFFFAOYSA-N

SMILES

CC1=C(C(=C2C(=C1O)C(=O)C=C(O2)C3=CC=CC=C3)C)O

Canonical SMILES

CC1=C(C(=C2C(=C1O)C(=O)C=C(O2)C3=CC=CC=C3)C)O

synonyms

matteuorien

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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